

Application Note: Preparation and Handling of Z-YVAD-AFC Stock Solution

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Compound of Interest

Compound Name: Z-YVAD-AFC (trifluoroacetate salt)

Cat. No.: B10797077

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Abstract

This guide provides a rigorous technical protocol for the preparation, storage, and handling of Z-YVAD-AFC (Z-Tyr-Val-Ala-Asp-7-Amino-4-trifluoromethylcoumarin), a fluorogenic substrate critical for quantifying Caspase-1 (Interleukin-1

Converting Enzyme) activity.^{[1][2]} Unlike generic mixing instructions, this document addresses the specific physicochemical constraints of the AFC fluorophore and the peptide backbone, focusing on minimizing hydrolysis, preventing photobleaching, and ensuring kinetic accuracy in high-throughput screening (HTS) or flow cytometry applications.^{[1][2]}

Introduction & Mechanism of Action

The Chemistry of Detection

Z-YVAD-AFC is a synthetic tetrapeptide substrate conjugated to a fluorophore.^{[1][2]}

- Peptide Moiety (Z-YVAD): The N-terminal benzyloxycarbonyl (Z) group protects the peptide, while the YVAD sequence (Tyrosine-Valine-Alanine-Aspartic acid) is the specific recognition site for Caspase-1.^{[1][2]}

- Fluorophore (AFC): 7-Amino-4-trifluoromethylcoumarin.[1][2][3] When attached to the peptide, its fluorescence is quenched due to the amide linkage.[1]

Mechanism of Cleavage

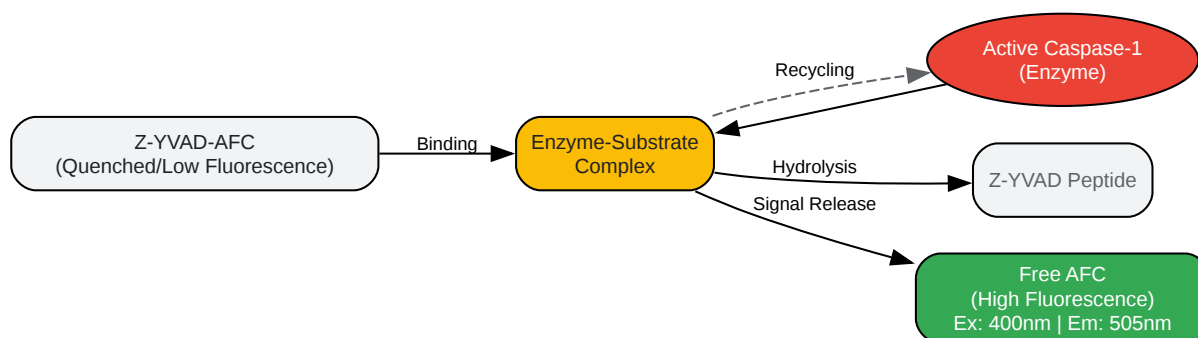
Upon incubation with active Caspase-1, the amide bond between the Aspartic acid residue and the AFC molecule is hydrolyzed.[1][2] This cleavage releases free AFC, which shifts its spectral properties, allowing for fluorescent detection.[1]

- Excitation Max:

400 nm[1][2][4][5][6]

- Emission Max:

505 nm (Green/Yellow shift)[1][2]



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Figure 1: Enzymatic hydrolysis of Z-YVAD-AFC by Caspase-1 resulting in fluorescent signal generation.[1][2]

Critical Technical Considerations

Before uncapping the reagent, understand the three primary failure modes for this stock solution:

Hygroscopic Hydrolysis (The DMSO Risk)

DMSO is highly hygroscopic; it absorbs water from the atmosphere.[1][2] Water molecules can spontaneously hydrolyze the ester/amide bonds in peptides over time or facilitate non-enzymatic degradation.[1]

- Requirement: Use Anhydrous DMSO (typically 99.9%, water content < 50 ppm).[1][2]
- Best Practice: Do not use a "community bottle" of DMSO that has been opened multiple times.[2] Use single-use ampoules or a freshly opened bottle.

Photobleaching

The AFC fluorophore is light-sensitive.[1][2] Prolonged exposure to ambient lab light can degrade the fluorophore, increasing background noise and reducing the dynamic range of your assay.[1]

- Requirement: Use amber microcentrifuge tubes or wrap tubes in aluminum foil.

Molarity vs. Mass (The Salt Factor)

Peptides are often supplied as trifluoroacetate (TFA) salts.[1][2] The gross weight of the powder includes the peptide, counterions, and residual water.[1]

- Requirement: Always check the Net Peptide Content or the specific Molecular Weight (MW) printed on the vial label, which may differ from the theoretical MW of the free acid.[2]

Materials & Equipment

Item	Specification	Purpose
Z-YVAD-AFC	Lyophilized powder	Caspase-1 Substrate
Solvent	DMSO, Anhydrous (99.9%)	Solubilization vehicle
Vortex Mixer	Variable speed	Thorough mixing
Centrifuge	Micro-centrifuge	Pelleting powder/solution
Tubes	1.5 mL Amber Microtubes	Light-protected storage
Pipettes	P200, P1000 (Calibrated)	Precision liquid handling

Protocol: Stock Solution Preparation

Target Concentration: 10 mM (Standard for most assays) Theoretical MW: ~811.8 g/mol (Verify specific batch MW)^{[1][2]}

Step 1: Pre-Solubilization Preparation^{[2][7]}

- Equilibrate: Allow the vial of lyophilized Z-YVAD-AFC to warm to room temperature (RT) for at least 20 minutes before opening.
 - Why? Opening a cold vial causes atmospheric moisture to condense inside, instantly introducing water to the powder.^[1]
- Centrifuge: Briefly spin the vial (10,000 x g for 30 seconds) to ensure all powder is at the bottom.

Step 2: Calculation

Calculate the volume of DMSO required using the formula:

^{[1][2][7][8]}

Example for 1 mg vial at 10 mM:

^{[1][2]}

Quick Reference Table (Based on MW 811.8 g/mol):

Peptide Mass	Target Conc.[1][4][8]	Volume of DMSO
1 mg	10 mM	123 L
1 mg	20 mM	61.5 L
5 mg	10 mM	616 L
5 mg	20 mM	308 L

Step 3: Solubilization

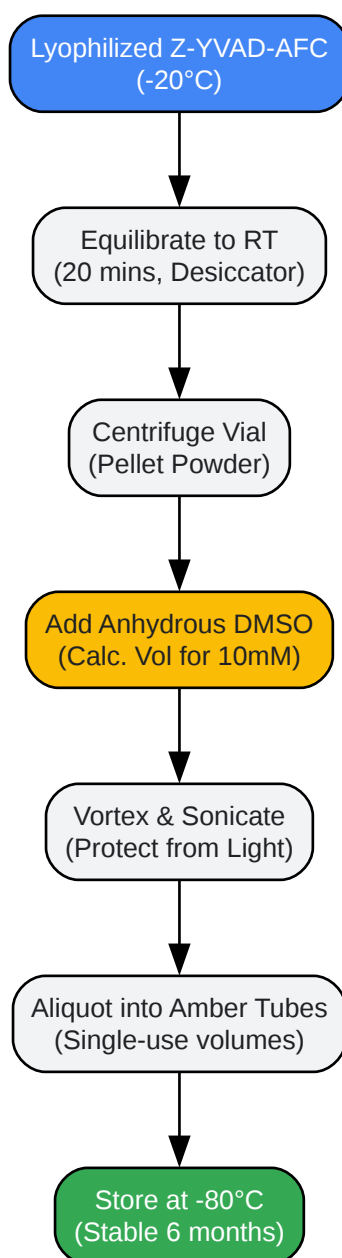
- Add the calculated volume of Anhydrous DMSO directly to the vial.[1]
- Vortex vigorously for 30-60 seconds.
- Sonicate (optional but recommended): If particles are visible, sonicate in a water bath for 1-2 minutes to ensure complete dissolution.[1][2]
- Inspect: The solution should be clear and colorless to slightly yellow.[1]

Step 4: Aliquoting and Storage

Crucial: Avoid freeze-thaw cycles.

- Label Amber microcentrifuge tubes.
- Dispense the stock solution into single-use aliquots (e.g., 10-20 L).
- Storage:

- -20°C: Stable for 1 month.
- -80°C: Stable for up to 6 months.[1][2][6][9]
- Store in a desiccated container if possible.



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Figure 2: Step-by-step workflow for the preparation and storage of Z-YVAD-AFC stock solution.

[1][2]

Quality Control & Validation

To ensure your stock solution is viable before committing valuable samples:

Solubility Check

- Visual: Hold the tube against a dark background. No floating particulates should be visible.^[1]
- Functional: Dilute 1

L of stock into 1 mL of assay buffer. The OD at 400 nm should be consistent with the extinction coefficient of AFC, but a simpler check is to ensure no precipitation occurs upon dilution.^[1]

Background Fluorescence (Blank)

Run a "Buffer Only" vs "Buffer + Substrate" control.^{[1][2]}

- Protocol: Add 50

M Z-YVAD-AFC to your reaction buffer (no enzyme).

- Expectation: Fluorescence should be low. High background indicates free AFC, suggesting degradation of the stock (hydrolysis).^{[1][2]}

Application Context: The Caspase-1 Assay

When using this stock in an assay:

- Working Concentration: Typically 50

M final concentration in the well.^[1]

- Dilution: Dilute the 10 mM stock 1:200 into the reaction buffer just prior to use.
- Reaction Buffer: Standard Caspase-1 buffer usually contains:
 - 50 mM HEPES (pH 7.4)
 - 100 mM NaCl^{[1][2]}

- 0.1% CHAPS[1][2]
- 1 mM EDTA[1][2]
- 10 mM DTT (Add DTT fresh; essential for Caspase activity).[1][2]

Troubleshooting Guide

Issue	Possible Cause	Corrective Action
High Background Fluorescence	Stock solution degraded (hydrolysis).	Check DMSO quality. Ensure stock was stored at -80°C. Prepare fresh stock.
Low Signal Intensity	Incomplete solubilization.	Sonicate stock solution.[1] Verify MW calculation.
Precipitation in Assay	Substrate concentration too high.	Lower final concentration to 25-50 M. Ensure buffer contains CHAPS or Glycerol.[1][2]
No Signal with Positive Control	DTT missing from buffer.	Caspases require reducing agents.[1] Add 10 mM DTT or -ME to reaction buffer.[1][2]

References

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